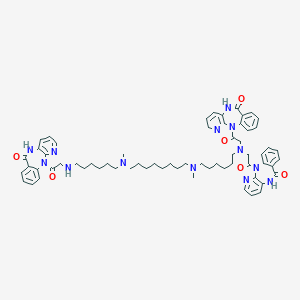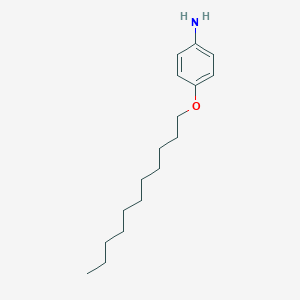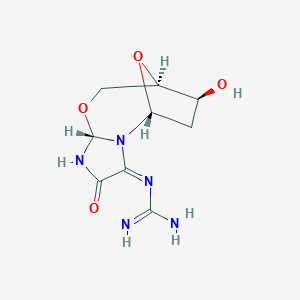
Acide 4-isobutoxyphénylboronique
Vue d'ensemble
Description
4-Isobutoxyphenylboronic acid is a boronic acid derivative . It is a compound with the molecular formula C10H15BO3 .
Synthesis Analysis
Boronic acids, including 4-Isobutoxyphenylboronic acid, are commonly used as building blocks and synthetic intermediates . The synthesis of boronic acids is relatively simple and well-known .
Molecular Structure Analysis
The molecular structure of 4-Isobutoxyphenylboronic acid consists of a phenyl ring attached to a boronic acid group and an isobutoxy group . The molecular weight of this compound is 194.04 g/mol .
Chemical Reactions Analysis
Boronic acids, such as 4-Isobutoxyphenylboronic acid, can react with diols through a reversible covalent condensation pathway . This property makes them valuable for various applications, including medical diagnostics and biochemistry studies .
Physical And Chemical Properties Analysis
4-Isobutoxyphenylboronic acid has a molecular weight of 194.04 g/mol . It has two hydrogen bond donors and three hydrogen bond acceptors . Its exact mass and monoisotopic mass are 194.1114245 g/mol .
Applications De Recherche Scientifique
Synthèse organique
Acide 4-isobutoxyphénylboronique : est un composé précieux en synthèse organique, en particulier dans les réactions de couplage croisé telles que le couplage de Suzuki-Miyaura . Cette réaction est essentielle pour la formation de liaisons carbone-carbone, essentielles à la création de molécules organiques complexes. La solubilité du composé dans les solvants organiques et sa réactivité avec divers halogénoalcanes en font un réactif polyvalent dans la synthèse de produits pharmaceutiques, de polymères et de matériaux de pointe.
Chimie médicinale
En chimie médicinale, les acides boroniques, y compris l'This compound, ont gagné en importance pour leur rôle dans le développement d'agents thérapeutiques . Ils sont essentiels à la synthèse d'inhibiteurs du protéasome comme le bortézomib, qui sont utilisés en chimiothérapie. Leur capacité à former des complexes covalents réversibles avec des molécules biologiques ouvre des voies pour la conception de médicaments ayant de nouveaux mécanismes d'action.
Science des matériaux
This compound : contribue à la science des matériaux en aidant à la création de matériaux intelligents . Ces matériaux peuvent répondre à des stimuli environnementaux tels que les changements de pH, les variations de température et la présence de molécules spécifiques, ce qui les rend adaptés à une utilisation dans les capteurs, les actionneurs et les systèmes d'administration de médicaments.
Agriculture
En agriculture, les acides boroniques sont explorés pour leur potentiel en tant que régulateurs de croissance et agents de lutte antiparasitaire . L'this compound pourrait être utilisé pour synthétiser des composés qui affectent l'activité des hormones végétales ou interrompent le cycle de vie des ravageurs agricoles, contribuant à l'augmentation des rendements des cultures et à la réduction de la dépendance aux pesticides traditionnels.
Sciences de l'environnement
Les sciences de l'environnement bénéficient de l'application de l'This compound dans le développement de capteurs pour la surveillance des polluants . Sa capacité à se lier sélectivement à certaines substances chimiques la rend utile dans la création de systèmes de détection pour les efforts de surveillance et de remédiation environnementale.
Chimie analytique
En chimie analytique, l'This compound est utilisé en chromatographie et en électrophorèse pour la séparation de mélanges complexes . Sa liaison sélective aux sucres et autres diols permet la purification de composés spécifiques à partir d'échantillons biologiques, aidant à l'analyse qualitative et quantitative.
Biochimie
This compound : trouve des applications en biochimie en tant qu'outil pour étudier les processus liés aux glucides . Il peut être utilisé pour étudier la structure et la fonction des glycoprotéines et des glycolipides, qui sont cruciales dans la signalisation cellulaire et la reconnaissance moléculaire.
Pharmacologie
En pharmacologie, la capacité du composé à former des hydrogels est explorée pour les applications de libération de médicaments . Ces hydrogels peuvent encapsuler des médicaments, les protégeant de la dégradation et permettant une libération contrôlée, ce qui est particulièrement bénéfique dans les thérapies anticancéreuses ciblées.
Mécanisme D'action
Target of Action
4-Isobutoxyphenylboronic acid is a chemical compound with the empirical formula C10H15BO3
Mode of Action
The mode of action of 4-Isobutoxyphenylboronic acid is currently unknown due to the lack of specific studies on this compound. Boronic acids, in general, are known to form reversible covalent complexes with proteins, enzymes, and other biological molecules, which could potentially influence their function . .
Biochemical Pathways
Boronic acids are often used in the synthesis of biaryl compounds via the Suzuki-Miyaura reaction
Pharmacokinetics
Its solubility in various organic solvents has been reported , which could potentially influence its bioavailability.
Action Environment
The action of 4-Isobutoxyphenylboronic acid could potentially be influenced by various environmental factors. For instance, its stability might be affected by temperature, as it is recommended to be stored in an inert atmosphere at 2-8°C . Additionally, its efficacy could be influenced by the pH and ionic strength of its environment, given the known sensitivity of boronic acids to these conditions . .
Safety and Hazards
4-Isobutoxyphenylboronic acid may cause long-lasting harmful effects to aquatic life . It is recommended to avoid release to the environment and dispose of the contents/container to an approved waste disposal plant . Personal protective equipment should be used to avoid contact with skin and eyes, and inhalation of dust, mist, or vapors .
Orientations Futures
Boronic acids, including 4-Isobutoxyphenylboronic acid, have been gaining interest in medicinal chemistry due to their unique properties . They have shown potential in various applications, such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems . Therefore, it is expected that the studies with boronic acids in medicinal chemistry will be extended in order to obtain new promising drugs shortly .
Analyse Biochimique
Biochemical Properties
Boronic acids are generally known to interact with various biomolecules, particularly with diols in a reversible manner, forming cyclic boronate esters . This property is often exploited in the design of enzyme inhibitors or in the construction of covalent organic frameworks.
Cellular Effects
The specific cellular effects of 4-Isobutoxyphenylboronic acid are currently unknown. Boronic acids have been shown to influence cellular processes. For instance, some boronic acid derivatives can inhibit proteasomes, affecting protein degradation within cells .
Temporal Effects in Laboratory Settings
Boronic acids are generally stable and resistant to degradation . Long-term effects on cellular function would likely depend on the specific cellular context and the concentration of the compound used.
Metabolic Pathways
Boronic acids can potentially interact with various enzymes and cofactors, influencing metabolic flux or metabolite levels .
Transport and Distribution
The compound’s distribution could potentially be influenced by transporters or binding proteins that interact with boronic acids .
Propriétés
IUPAC Name |
[4-(2-methylpropoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO3/c1-8(2)7-14-10-5-3-9(4-6-10)11(12)13/h3-6,8,12-13H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCIPLLNDFCCBAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCC(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584553 | |
| Record name | [4-(2-Methylpropoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
153624-44-3 | |
| Record name | [4-(2-Methylpropoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 153624-44-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the hydrophobicity of 4-Isobutoxyphenylboronic acid affect its interaction with PHOS-PEO in aqueous solutions?
A1: The research paper [] investigates the co-assembly behavior of PHOS-PEO with three different phenylboronic acids, including 4-Isobutoxyphenylboronic acid (i-Bu), each varying in hydrophobicity. The study found that only the most hydrophobic phenylboronic acid (4-Dodecyloxyphenylboronic acid) led to the formation of stable nanoparticles with intermixed PHOS and PEO blocks. 4-Isobutoxyphenylboronic acid, being less hydrophobic, did not exhibit this behavior. The study suggests that a certain degree of hydrophobicity is crucial for the phenylboronic acid to effectively interact with the hydrophobic PHOS segments and induce the formation of well-defined nanoparticles.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





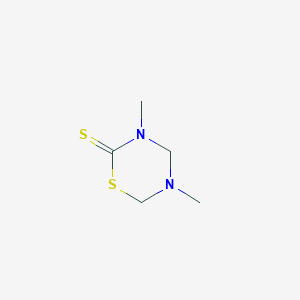
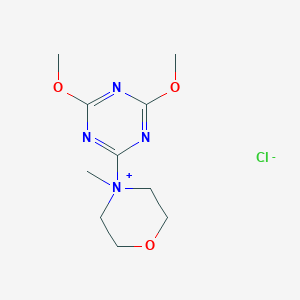
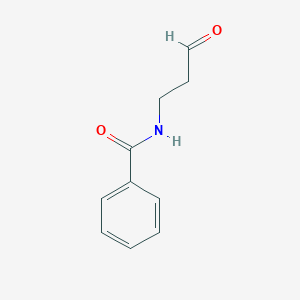
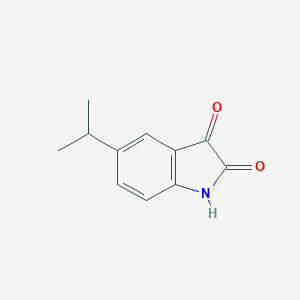
![5-amino-1-[(2R,3R,4S,5R)-5-[(benzylamino)methyl]-3,4-dihydroxyoxolan-2-yl]imidazole-4-carboxamide](/img/structure/B121851.png)
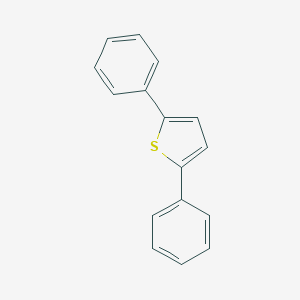
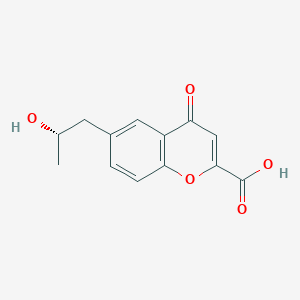
![8-Acetyl-7-methyl-6H-1,2,5-oxadiazolo[3,4-e]indol-6-ol](/img/structure/B121857.png)
